2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester
CAS No.: 128840-36-8
Cat. No.: VC21169652
Molecular Formula: C14H23O3-
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128840-36-8 |
|---|---|
| Molecular Formula | C14H23O3- |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | (4-tert-butyl-2-hydroxycyclohexyl) 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C14H24O3/c1-9(2)13(16)17-12-7-6-10(8-11(12)15)14(3,4)5/h10-12,15H,1,6-8H2,2-5H3 |
| Standard InChI Key | HQCFGIFFVCFWGT-UHFFFAOYSA-M |
| SMILES | CC(=C)C(=O)OC1CCC(CC1O)C(C)(C)C |
| Canonical SMILES | CC(=C)C(=O)OC1CCC(CC1O)C(C)(C)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester is registered with the Chemical Abstracts Service (CAS) under the number 128840-36-8 . It is commonly referred to by its simplified name, 4-tert-butyl-2-hydroxycyclohexyl methacrylate . The compound has several synonyms including:
The molecular formula is C14H24O3 with a molecular weight of 240.34 g/mol .
Structural Characteristics
The structure of this compound includes several key features:
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A methacrylate group (2-methylprop-2-enoate) forming the ester portion
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A cyclohexyl ring serving as the core structure
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A hydroxyl group at the 2-position of the cyclohexyl ring
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A tert-butyl group at the 4-position of the cyclohexyl ring
The compound's structure can be represented using various chemical notations:
The hydroxyl group at the 2-position of the cyclohexyl ring is particularly significant, as it distinguishes this compound from similar methacrylate esters and contributes to its specialized applications.
Physical and Chemical Properties
Physical Properties
The physical properties of 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester are summarized in Table 1:
The high boiling point indicates low volatility at standard conditions, which influences handling characteristics and potential applications of this compound.
Chemical Properties
The chemical behavior of 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester is largely determined by its functional groups:
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LogP (octanol-water partition coefficient): 3.56, indicating moderate lipophilicity
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pKa: 14.24 ± 0.60 (Predicted), suggesting weak acidity of the hydroxyl group
The compound's most significant chemical feature is the reactive carbon-carbon double bond in the methacrylate group, which enables participation in polymerization reactions. Additionally, the hydroxyl group introduces hydrogen bonding capabilities that influence solubility and reactivity patterns.
Synthesis and Preparation
General Synthesis Approach
The synthesis of 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester typically involves the reaction of methacrylic acid with tert-butyl cyclohexanol in the presence of an acid catalyst. This esterification reaction forms the methacrylate ester linkage between the acid and alcohol components.
The typical yield from this synthesis process ranges from 70-85%, depending on specific reaction conditions and purification methods employed. The reaction products require characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and mass spectrometry to confirm structural identity and purity.
Synthesis of Precursors and Intermediates
Information from patent literature provides insight into the synthesis of related compounds and potential intermediates. For instance, 4-t-butylcyclohexene, which could serve as an intermediate in the synthesis pathway, is prepared by reacting 4-t-butylcyclohexanol with phosphoric acid :
"A mixture of 4-t-butylcyclohexanol and phosphoric acid is made by slow addition of the acid to the 4-t-butylcyclohexanol. This mixture is refluxed at about 70°C until the reaction is complete. The reaction mixture is extracted with an organic solvent such as ethylacetate, dried over Mg SO4 and filtered."
Another potential intermediate, 4-t-butyl-2-epoxycyclohexane, can be prepared by reacting 4-t-butylcyclohexane with m-chloroperoxybenzoic acid in ethylacetate .
Applications and Uses
Polymer Production
The primary application of 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester is in polymer production. Its methacrylate group readily participates in polymerization reactions, making it valuable as a monomer for specialized polymers and resins. The compound's unique structure, particularly the hydroxyl functionality on the cyclohexyl ring, contributes specific properties to the resulting polymer materials.
Contact Lens Materials
One of the most well-documented applications of this compound is in the formulation of contact lens materials. Patent literature identifies 4-t-butyl-2-hydroxycyclohexyl methacrylate (TBE) as a "preferred strengthening agent" in polymer compositions for contact lenses .
A typical formulation described in the patent contains:
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77.0 g of glycerylmethacrylate
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22.5 g of 4-t-butyl-2-hydroxycyclohexyl methacrylate
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0.5 g of ethyleneglycol dimethacrylate
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0.5 g of benzoin methyl ether (as a UV-induced polymerization initiator)
The hydroxyl group on the cyclohexyl ring plays a critical role in this application. Comparative studies with t-butylcyclohexyl methacrylate, which lacks the hydroxyl group, demonstrate that this functional group significantly contributes to the desired properties of the contact lens materials .
Research findings indicate that formulations containing this compound can achieve high water content while maintaining good mechanical properties:
"Formulations which employ N-vinyl pyrrolidone as the hydrophilic monomer can achieve water levels of at least 85 weight percent. Formulations which employ t-butylhydroxycyclohexyl methacrylamide as the strengthening agent can achieve water levels above 79 weight percent. These high water levels are achieved while maintaining good mechanical properties."
Pharmaceutical Applications
Regulatory Status
2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester is registered under the European Union's Registration, Evaluation, Authorization and Restriction of Chemicals (REACH) regulation with an active status as of August 24, 2016 .
The compound has been assigned an FDA Unique Ingredient Identifier (UNII) of S0C874AVB3 , indicating its registration in the FDA's database of substances. Additionally, the compound appears in regulatory listings such as the Canada Gazette , suggesting regulatory attention in multiple jurisdictions.
According to the European Chemicals Agency (ECHA), this compound is classified under specific safety guidelines for industrial chemicals. The regulatory status reflects the potential hazards associated with the compound and establishes guidelines for its safe handling, storage, and use in industrial and commercial applications.
Market and Industrial Presence
"Dayang Chem (Hangzhou) Co.,Ltd, with approximately 872861 visits to its shop, is a reputable Manufactory that has been providing 4-tert-butyl-2-hydroxycyclohexyl methacrylate products for 2 years on ECHEMI."
This company is described as having the following characteristics:
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Total Annual Revenue: $10 million-$25 million
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Total Employees: 11-50
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Year of Establishment: 2020
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Certifications: Dangerous Chemicals Business License, Pesticide Business License, ISO 9001:2015
The commercial availability of this compound suggests ongoing industrial interest in its applications, particularly in specialized polymer formulations.
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